molecular formula C20H26N2O2S B2747750 N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941996-87-8

N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2747750
CAS RN: 941996-87-8
M. Wt: 358.5
InChI Key: TVVNNYOUCLBKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry due to their biological activities . The presence of a dimethylamino group and a phenylethyl group attached to the nitrogen of the sulfonamide could potentially influence its properties and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the sulfonamide group, the dimethylamino group, and the phenylethyl group. These groups could potentially form various intermolecular interactions, influencing the compound’s properties .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo various chemical reactions, including hydrolysis, acylation, and displacement reactions . The specific reactions that this compound can undergo would depend on its exact structure and the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide, dimethylamino, and phenylethyl groups could potentially influence its solubility, stability, and reactivity .

Scientific Research Applications

Molecular Binding and Sensing Applications

Binding Study with Serum Albumin : Research demonstrates the use of fluorescent probes, closely related to the chemical structure , for studying the binding of compounds to bovine serum albumin. This study highlights the hydrophobic nature of such interactions, emphasizing the role of the aromatic ring in binding, which could be relevant in the design of drug delivery systems or in understanding drug-protein interactions (Jun et al., 1971).

Synthesis for Molecular Imaging : The synthesis of a compound similar to the one has been explored for its potential in molecular imaging, particularly in identifying cells undergoing apoptotic death. This application is significant in monitoring the efficacy of antiapoptotic drug treatments, showcasing the compound's relevance in medicinal research (Basuli et al., 2012).

Biochemical and Pharmacological Research

Carbonic Anhydrase Inhibition : Sulfonamide derivatives, including structures akin to the query compound, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes. Such studies are crucial for understanding the therapeutic potential of sulfonamide derivatives in treating conditions associated with dysregulated enzyme activity (Akbaba et al., 2014).

Material Science and Chemistry

Magnetic Anisotropy in Cobalt(II) Complexes : The study of cobalt(II)-sulfonamide complexes reveals how systematic substitution on the ligand leads to variations in coordination geometry, affecting magnetic anisotropy. This research provides insights into the design of materials with specific magnetic properties, which could be useful in data storage or magnetic sensors (Wu et al., 2019).

Analytical Applications

Photolysis and Metal Complexation : Studies focusing on the photolysis of sulfonamide bonds in metal complexes of compounds with similar structures demonstrate the potential for designing novel photoreactive agents. These agents can be applied in the photorepair of DNA damage or in developing light-activated therapeutic agents (Aoki et al., 2009).

Future Directions

The future directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied for potential medicinal applications .

properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-22(2)20(17-9-4-3-5-10-17)15-21-25(23,24)19-13-12-16-8-6-7-11-18(16)14-19/h3-5,9-10,12-14,20-21H,6-8,11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVNNYOUCLBKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.